molecular formula C16H18N2O3 B11109050 2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

Cat. No.: B11109050
M. Wt: 286.33 g/mol
InChI Key: DKJLDWHWJTZTPT-GHRIWEEISA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N’-[(1E)-1-(2-FURYL)ETHYLIDENE]ACETOHYDRAZIDE is an organic compound that features a phenoxy group, a furan ring, and an aceto-hydrazide moiety

Preparation Methods

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N’-[(1E)-1-(2-FURYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol and 2-furylacetaldehyde.

    Formation of Phenoxy Acetohydrazide: 3,4-dimethylphenol is reacted with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This is then converted to its hydrazide form using hydrazine hydrate.

    Condensation Reaction: The phenoxy acetohydrazide is then condensed with 2-furylacetaldehyde under acidic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(3,4-DIMETHYLPHENOXY)-N’-[(1E)-1-(2-FURYL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

    Substitution: The phenoxy and furan rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various electrophiles or nucleophiles for substitution reactions. Major products formed include oxidized or reduced derivatives and substituted phenoxy or furan compounds.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-N’-[(1E)-1-(2-FURYL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N’-[(1E)-1-(2-FURYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and furan rings allow it to bind to specific sites, while the hydrazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include:

    2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE: This compound has a similar structure but with different methyl group positions on the phenoxy ring.

    2-Methoxyphenyl isocyanate: Used for amine protection/deprotection, it shares the phenoxy group but has different functional groups.

    2-furyl group compounds: These compounds share the furan ring and are used in various chemical reactions and applications.

The uniqueness of 2-(3,4-DIMETHYLPHENOXY)-N’-[(1E)-1-(2-FURYL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C16H18N2O3/c1-11-6-7-14(9-12(11)2)21-10-16(19)18-17-13(3)15-5-4-8-20-15/h4-9H,10H2,1-3H3,(H,18,19)/b17-13+

InChI Key

DKJLDWHWJTZTPT-GHRIWEEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CO2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=C(C)C2=CC=CO2)C

Origin of Product

United States

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